2,3-二酮古龙酸

描述

Synthesis Analysis

2,3-Diketogulonic acid synthesis involves several key chemical reactions, including oxidation and decarboxylation processes. The enzymatic hydrolysis of 2,4-diketo acids, closely related to the synthesis pathways of 2,3-diketogulonic acid, demonstrates the biochemical transformations leading to various keto acid derivatives, including the formation of 2,3-diketogulonic acid as an intermediate or byproduct in specific metabolic pathways (Meister & Greenstein, 1948).

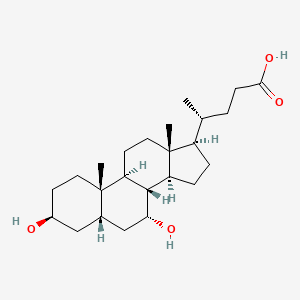

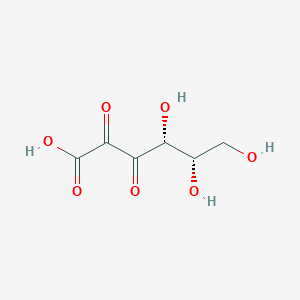

Molecular Structure Analysis

The molecular structure of 2,3-diketogulonic acid and related diketo acids has been elucidated through various analytical techniques, including NMR and X-ray crystallography. Studies on compounds like 2,5-diketo-D-gluconic acid provide insights into the stereochemistry and electronic configuration of the diketo groups, which are crucial for understanding the reactivity and chemical behavior of 2,3-diketogulonic acid (Khurana et al., 1998).

科学研究应用

抗坏血酸氧化中的诱变活性

2,3-二酮古龙酸,抗坏血酸的氧化产物,表现出诱变活性。这种活性被归因于其形成过氧化氢的能力,表明在氧化应激相关的生物过程中可能发挥作用 (Kalus, Filby, & Münzner, 1982)。

在光氧化过程中的作用

观察到叶绿体介导的2,3-二酮古龙酸的光氧化,对于理解叶绿体与各种有机化合物之间的相互作用具有重要意义。这种光氧化对某些抑制剂表现出敏感性,暗示了特定的生化途径 (Habermann, Handel, & McKellar, 1968)。

对多糖结构的影响

研究表明,2,3-二酮古龙酸的衍生物钙二酮古龙酸在降解透明质酸方面比抗坏血酸更有效。这表明其在多糖结构修饰中的潜在用途,并可能在生物医学研究中产生影响 (Niedermeier, Dobson, & Laney, 1967)。

与金属离子的相互作用

已经探讨了2,3-二酮古龙酸与金属离子(如四价钒)的相互作用。这项研究对于理解抗坏血酸氧化产物的螯合性质具有重要意义,并可能在金属解毒等领域应用 (Ferrer, Williams, & Baran, 1998)。

对抗坏血酸分析的影响

2,3-二酮古龙酸在各种生物样本中抗坏血酸分析中起着作用。其存在和定量对于准确评估维生素C水平和了解其代谢途径至关重要 (Aeschbacher & Brown, 1972)。

作用机制

Target of Action

2,3-Diketogulonic acid (DKG) is a key metabolite during the degradation of ascorbic acid (Vitamin C) and has been found to have significant impacts on various biological processes .

Mode of Action

The exact mechanism of action of DKG is still under investigation. It’s known that dkg can influence the process of somatic cell reprogramming . It facilitates this process by promoting cell proliferation and inducing the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs .

Biochemical Pathways

DKG affects multiple biochemical pathways. It has been found to trigger the mesenchymal-epithelial transition (MET) and activate glycolysis . Notably, DKG alone can activate a non-canonical tricarboxylic acid cycle characterized by increased succinate, fumarate, and malate . This shift redirects oxidative phosphorylation toward glycolysis and induces MET .

Pharmacokinetics

It’s known that dkg is a metabolite in the degradation process of ascorbic acid . After hydrolysis, dehydroascorbic acid (DHA) is irreversibly degraded to DKG, and the half-life of DHA is only minutes due to hydrolytic ring rupture .

Result of Action

The action of DKG results in significant cellular effects. It promotes cell proliferation and induces the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs . Moreover, DKG can redirect oxidative phosphorylation toward glycolysis and induce MET , which is a critical process in cellular differentiation and development.

Action Environment

As a metabolite of ascorbic acid, the presence and concentration of DKG can be influenced by the availability and oxidation state of ascorbic acid

未来方向

The stability of 2,3-Diketogulonic acid in aqueous solutions has been investigated using the potentiometric titration (PT) method . This method can be considered a fast, simple, and inexpensive way to control the stability of 2,3-Diketogulonic acid in regular analytical practice as well as in the chemical and pharmaceutical industries .

属性

IUPAC Name |

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWCDSAOUMKSE-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331486 | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3445-22-5, 3409-57-2 | |

| Record name | L-threo-2,3-Hexodiulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

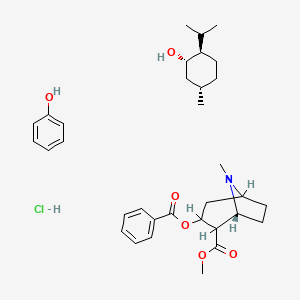

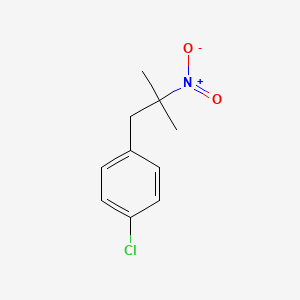

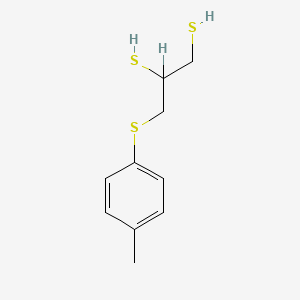

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

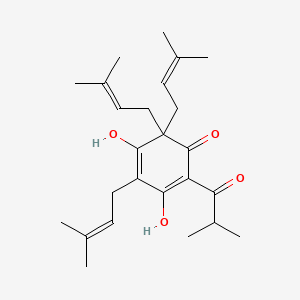

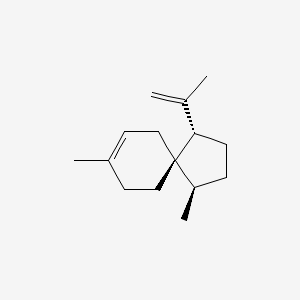

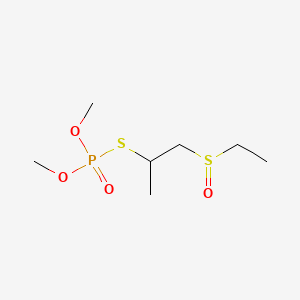

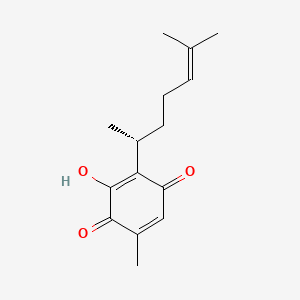

Feasible Synthetic Routes

Q & A

Q1: What is the primary pathway of 2,3-diketogulonic acid formation?

A1: 2,3-Diketogulonic acid (2,3-DKG) primarily forms through the irreversible hydrolysis of dehydroascorbic acid (DHA), which is the oxidized form of L-ascorbic acid (vitamin C). [, ]

Q2: What factors influence the degradation of vitamin C into 2,3-DKG?

A2: Several factors impact the degradation rate, including:

- pH: 2,3-DKG formation is favored at pH values above 7. [, ]

- Temperature: Heat accelerates ascorbic acid oxidation and subsequent 2,3-DKG formation. [, ]

- Oxygen Presence: The presence of oxygen promotes the oxidation of ascorbic acid to DHA, a precursor to 2,3-DKG. [, ]

- Light Exposure: Ultraviolet (UV) light, specifically UV-C at 254 nm, has been shown to induce ascorbic acid degradation, leading to increased levels of DHA and 2,3-DKG. []

- Metal Ions: Trace metals like copper can catalyze ascorbic acid oxidation, contributing to 2,3-DKG formation. [, ]

Q3: Does 2,3-diketogulonic acid further degrade?

A3: Yes, 2,3-DKG can further degrade, particularly at high pH values. This degradation can lead to the formation of other compounds like threonic acid, xylonic acid, and oxalic acid. []

Q4: What is the role of 2,3-diketogulonic acid in glycation?

A4: While 2,3-DKG itself is not a strong glycating agent, its precursor, DHA, can contribute to the formation of advanced glycation end products (AGEs) through the Maillard reaction. [, ]

Q5: How does high galactose impact ascorbate metabolism and glycation?

A5: Research indicates that high galactose levels can disrupt the balance between ascorbic acid and DHA, leading to increased 2,3-DKG production in rat lenses. This disruption, coupled with potential changes in lens permeability to 2,3-DKG, may contribute to increased AGE formation. []

Q6: What evidence suggests that ascorbic acid can act as a precursor for AGEs?

A6: Studies show that incubating bovine lens crystallins or polylysine with ascorbic acid under reducing conditions leads to the formation of Nε-(carboxymethyl)lysine (CML), a major AGE. This reaction is also observed with DHA. []

Q7: Does the presence of sodium cyanoborohydride (NaCNBH3) influence CML formation?

A7: Yes, NaCNBH3 plays a crucial role. In its presence, CML formation is significantly enhanced when ascorbic acid or DHA are used. This suggests that NaCNBH3 might be reducing a Schiff base intermediate formed between lysine and DHA, leading to CML. []

Q8: What analytical techniques are used to study 2,3-DKG?

A8: Various techniques are employed for the analysis of 2,3-DKG and related compounds, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC is crucial for separating and quantifying 2,3-DKG in complex mixtures like food products or biological samples. [, ]

- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS, provide high sensitivity and selectivity, enabling the identification and quantification of 2,3-DKG and other related compounds in biological matrices like blood plasma. [, ]

- Spectrophotometry: This technique utilizes the absorbance properties of 2,3-DKG and related compounds for their quantification, particularly in biological samples. [, ]

- Electron Spin Resonance (ESR) Spectroscopy: This technique helps in understanding the mechanism of ascorbic acid degradation by detecting the formation of free radicals, such as the ascorbyl radical. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to study the kinetics of ascorbic acid and DHA redox reactions in complex matrices like wheat dough. []

Q9: Are there specific challenges in analyzing 2,3-DKG?

A9: Yes, the instability of 2,3-DKG poses a significant challenge. It is prone to further degradation, making accurate quantification difficult. Researchers often employ specific extraction techniques and work quickly to minimize degradation during analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)

![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)